2-Chloro-N-(2,2-diphenylethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine
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Overview
Description
2-Chloro-N-(2,2-diphenylethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a purine base, a tetrahydropyran ring, and a diphenylethyl group. The presence of these functional groups makes it an interesting subject for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,2-diphenylethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine base: This can be achieved through the condensation of appropriate amines and aldehydes under controlled conditions.
Introduction of the tetrahydropyran ring: This step involves the cyclization of a suitable precursor in the presence of an acid catalyst.
Attachment of the diphenylethyl group: This is usually done through a nucleophilic substitution reaction, where the diphenylethyl group is introduced using a suitable halide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,2-diphenylethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
2-Chloro-N-(2,2-diphenylethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,2-diphenylethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2,2-diphenylethyl)acetamide: Similar structure but lacks the purine base and tetrahydropyran ring.
9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine: Similar structure but lacks the diphenylethyl group.
Uniqueness
2-Chloro-N-(2,2-diphenylethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
264608-14-2 |
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Molecular Formula |
C24H24ClN5O |
Molecular Weight |
433.9 g/mol |
IUPAC Name |
2-chloro-N-(2,2-diphenylethyl)-9-(oxan-2-yl)purin-6-amine |
InChI |
InChI=1S/C24H24ClN5O/c25-24-28-22(21-23(29-24)30(16-27-21)20-13-7-8-14-31-20)26-15-19(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-6,9-12,16,19-20H,7-8,13-15H2,(H,26,28,29) |
InChI Key |
IAYRIHTWDIGAPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C=NC3=C(N=C(N=C32)Cl)NCC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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